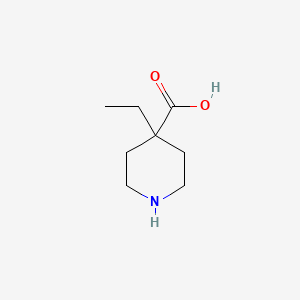

4-Ethylpiperidine-4-carboxylic acid

Vue d'ensemble

Description

4-Ethylpiperidine-4-carboxylic acid, also known as Ethyl piperidine-4-carboxylate, is a chemical compound with the formula C8H15NO2 . It has a molecular weight of 157.2102 .

Synthesis Analysis

The synthesis of piperidine derivatives, including 4-Ethylpiperidine-4-carboxylic acid, has been a subject of interest in recent scientific literature . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . One of the methods involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Molecular Structure Analysis

The molecular structure of 4-Ethylpiperidine-4-carboxylic acid is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3 .Chemical Reactions Analysis

Piperidine derivatives, including 4-Ethylpiperidine-4-carboxylic acid, are utilized in various chemical reactions. These reactions often lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Chemical Synthesis

“4-Ethylpiperidine-4-carboxylic acid” is used in the synthesis of various chemical compounds. It’s a key ingredient in the production of 4-carboxy-4-anilidopiperidine esters and acids . These compounds are valuable for the production of 11 C and 18 F-labelled 4-carboxy-4-anilidopiperidine radiotracers .

Radiotracer Production

The compound plays a crucial role in the production of radiotracers used in Positron Emission Tomography (PET). Specifically, it’s used in the synthesis of precursors for [11 C] 6a and 18 F-labelled analogues of 6a . These tracers are used in PET scans to visualize and measure changes in metabolic processes.

Opioid Receptor Research

The 4-anilidopiperidine (4-AP) carfentanil is a highly potent μ-opioid-receptor (MOR) agonist . “4-Ethylpiperidine-4-carboxylic acid” is used in the synthesis of carfentanil, which is used as a tracer for MOR by means of PET .

Mécanisme D'action

Target of Action

4-Ethylpiperidine-4-carboxylic acid is a derivative of piperidine, a heterocyclic compound . Piperidine derivatives, such as isonipecotic acid, have been found to act as partial agonists of the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system .

Mode of Action

As a GABA A receptor partial agonist, 4-Ethylpiperidine-4-carboxylic acid likely interacts with the receptor to enhance the effect of gamma-aminobutyric acid (GABA), the chief inhibitory neurotransmitter in the mammalian central nervous system . This interaction increases the flow of chloride ions into the neuron, making it more resistant to excitation .

Biochemical Pathways

Given its potential role as a gaba a receptor partial agonist, it may influence the gabaergic system and related pathways . The GABAergic system plays a crucial role in numerous physiological and psychological processes, including neuronal excitability, muscle tone, and mood regulation .

Result of Action

As a potential gaba a receptor partial agonist, it may contribute to the reduction of neuronal excitability and modulation of various physiological processes .

Action Environment

Factors such as temperature, pH, and presence of other compounds could potentially affect its stability and activity

Orientations Futures

Piperidines, including 4-Ethylpiperidine-4-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

4-ethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-8(7(10)11)3-5-9-6-4-8/h9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKKAGIATNDDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

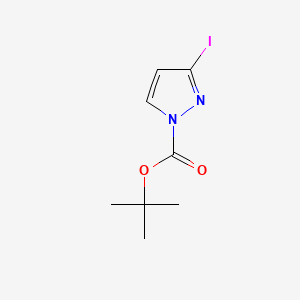

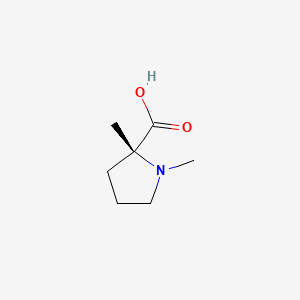

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate](/img/structure/B596287.png)

![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)

![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)